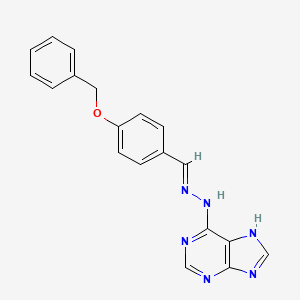
Diphenylterazine
説明
ジフェニルテラジンは、化学式C25H19N3Oの有機化合物です。 これは、アルコール、ケトン、および芳香族炭化水素などの有機溶媒に高い溶解度を示す、良好な溶解度と安定性を備えた黄色の結晶です . ジフェニルテラジンは、化学研究、特にミリモル濃度での細胞毒性が最小限であるため、生物発光剤として広く使用されています .
2. 製法
合成経路および反応条件: ジフェニルテラジンは、ベンゾチオフェンと1,2-ジブロモ-2,2-ジフェニルアセトニトリルの縮合によって合成できます . この反応は、通常、エタノールまたは1,2-プロパンジオールなどの溶媒の使用を含み、生成物は結晶化によって精製されます。
工業生産方法: 産業的には、ジフェニルテラジンの生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、高収率と純度を確保するために、反応条件を慎重に制御することが含まれます。 調製中の粉塵やガスの直接接触や吸入を避けるため、安全対策が不可欠です .
作用機序
ジフェニルテラジンは、その生物発光特性を通じてその効果を発揮します。 これは、ルシフェラーゼ酵素の基質として作用し、光の放出につながります。 分子標的は、さまざまなルシフェラーゼ酵素を含み、関与する経路は生物発光反応に関連しています .
類似化合物:
コエルエンテラジン: 同様の用途を持つ別の生物発光化合物。
フリルマジン: ジフェニルテラジンと同様に、生物発光イメージングに使用されます.
独自性: ジフェニルテラジンは、その高い量子収率、赤方偏移した発光、および有利な体内薬物動態のために独特です。 また、発光に必要な補因子を欠いており、生物発光用途に非常に効率的です .
ジフェニルテラジンは、その安定性、溶解度、および科学研究や産業における幅広い用途により、その分野で際立っています。
生化学分析
Biochemical Properties
Diphenylterazine has been used as a target substrate for luciferase in biochemical reactions . It interacts with the enzyme luciferase, which catalyzes the oxidation of this compound, resulting in the emission of light . This interaction is highly specific, leading to excellent signal-to-background ratios .
Cellular Effects
In cellular studies, this compound has been observed to cause minimal cytotoxicity at millimolar concentrations . It has been used to quantify extracellular hydrogen peroxide when coupled to a boronated ester cage , indicating its potential role in cellular redox processes.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with luciferase. This reaction yields very little background, leading to excellent signal-to-background ratios . The catalytic efficiency of luciferase for this compound is comparable to that of natural luciferase, but the substrate specificity is higher .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Transport and Distribution
Its use in bioluminescence suggests it may be distributed throughout the cell where it can interact with luciferase .
Subcellular Localization
Given its role as a substrate for luciferase, it is likely to be present in the cytosol where this enzyme is typically located .
準備方法
Synthetic Routes and Reaction Conditions: Diphenylterazine can be synthesized through the condensation of benzothiophene and 1,2-dibromo-2,2-diphenylacetonitrile . The reaction typically involves the use of a solvent such as ethanol or 1,2-propanediol, and the product is purified through crystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial to avoid direct contact and inhalation of dust or gas during the preparation .
化学反応の分析
反応の種類: ジフェニルテラジンは、酸化、還元、置換などのさまざまな化学反応を起こします。
一般的な試薬と条件:
還元: 水素化ホウ素ナトリウムは、還元反応に使用できます。
置換: ハロゲン化溶媒と触媒は、しばしば置換反応に使用されます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、過酸化水素による酸化は、生物発光生成物を生成する可能性があります .
科学的研究の応用
ジフェニルテラジンは、科学研究において幅広い用途があります。
類似化合物との比較
Coelenterazine: Another bioluminescent compound with similar applications.
Furimazine: Used in bioluminescence imaging, similar to Diphenylterazine.
Uniqueness: this compound is unique due to its high quantum yield, red-shifted emission, and favorable in vivo pharmacokinetics. It also lacks the cofactors required for light emission, making it highly efficient for bioluminescent applications .
This compound stands out in its field due to its stability, solubility, and wide range of applications in scientific research and industry.
特性
IUPAC Name |
2-benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c29-25-21(16-18-10-4-1-5-11-18)27-24-23(20-14-8-3-9-15-20)26-22(17-28(24)25)19-12-6-2-7-13-19/h1-15,17,29H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJMWAVOTYOMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301186068 | |
| Record name | 6,8-Diphenyl-2-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344940-63-2 | |
| Record name | 6,8-Diphenyl-2-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does diphenylterazine enable bioluminescence, and what makes it particularly useful for studying biological systems?
A1: this compound (DTZ) itself does not emit light. It acts as a substrate for specific luciferases, like the marine-derived Nanoluciferase. [, , ] When DTZ reacts with Nanoluciferase, it undergoes oxidation, ultimately producing a detectable bioluminescent signal. This reaction does not require ATP, unlike firefly luciferase systems. [, , ] This ATP-independence is crucial for studying extracellular environments where ATP is scarce. [, , ]
Q2: What are some key advantages of using this compound-based probes over traditional bioluminescent systems?
A2: DTZ-based probes, particularly when paired with engineered luciferases like Nanoluciferase, offer several advantages:
- High sensitivity: Studies have shown that DTZ-based systems can achieve excellent sensitivity for in vivo imaging, even detecting small numbers of bacteria. []
- ATP-independence: This allows for applications in extracellular environments where ATP is limited. [, , ]
- Tunable emission: Research has explored modifying DTZ with pyridyl groups, resulting in shifted emission wavelengths (teal, yellow) and improved water solubility. [] This spectral tuning is valuable for multiplexed imaging and overcoming tissue penetration limitations.
Q3: Can you provide an example of how this compound has been used to study a specific biological process?
A3: Researchers have designed a probe called bor-DTZ, where the this compound core is masked by a protecting group. This probe is specifically activated by hydrogen peroxide, releasing free this compound for reaction with Nanoluciferase. [] This enabled the real-time monitoring of extracellular hydrogen peroxide fluctuations in breast cancer cells treated with the chemotherapy drug cisplatin. [] This demonstrates the potential of DTZ-based probes for studying oxidative stress and drug responses.
Q4: What are the limitations of this compound and what are researchers doing to address them?
A4: While DTZ-based probes show promise, they have some limitations:
- Solubility: DTZ itself has poor water solubility, potentially limiting its in vivo applications. [] To address this, researchers have developed pyridyl-modified DTZ analogs with improved solubility. []
- Emission wavelength: The blue emission of standard DTZ-luciferase systems can face limitations in tissue penetration. [] Engineering luciferase variants and modifying DTZ structure have yielded probes with shifted emission wavelengths for improved tissue penetration. []
Q5: What is the future direction of research involving this compound?
A5: Future research will likely focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2949851.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2949854.png)
![2-(ethylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2949855.png)
![5-bromo-2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2949856.png)
![N-benzyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2949859.png)

![3-Methyl-6-{[1-(2-methylpropanesulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2949862.png)
![10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B2949863.png)
![5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2949864.png)
![Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B2949865.png)

![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-2-methylpyrrolidine-2-carboxylate](/img/structure/B2949867.png)

